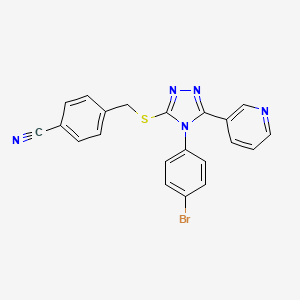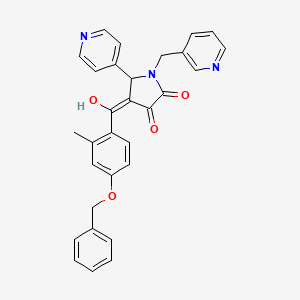![molecular formula C25H23ClN4O2S B12015170 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B12015170.png)
2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, with the chemical formula C25H23ClN4O3S , is a fascinating member of the triazole family. Its structure combines a triazole ring, a phenyl group, and an acetamide moiety. The compound’s systematic name is quite a mouthful, but it reflects its intricate arrangement of atoms. Let’s break it down:
Triazole Ring: The central feature is the 1,2,4-triazole ring, which imparts unique properties.
Phenyl Groups: The compound contains both a chlorophenyl group and a methoxyphenyl group, contributing to its diverse reactivity.
Sulfanyl Group: The sulfur atom (sulfanyl) adds further complexity.
Acetamide Moiety: The N-(4-ethylphenyl)acetamide portion provides a functional handle for synthetic modifications.
Preparation Methods
Synthetic Routes: Several synthetic routes lead to this compound. One common approach involves the condensation of appropriate starting materials, such as chlorophenyl-substituted triazoles and methoxyphenyl-substituted thiols. These reactions typically occur under mild conditions, favoring the formation of the desired product.
Industrial Production: While industrial-scale production details are proprietary, laboratories often employ similar synthetic strategies. Optimization for yield, purity, and scalability is crucial.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the triazole ring or the phenyl groups may yield corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions at the sulfur or nitrogen atoms are possible.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols.
Major Products: The specific products depend on reaction conditions and regioselectivity. Isomeric forms may arise due to the position of substitution.
Scientific Research Applications
Chemistry:
Catalysis: The compound’s sulfur atom can coordinate with transition metals, making it useful in catalytic processes.
Click Chemistry: Triazoles play a role in click reactions, facilitating bioconjugation and drug discovery.
Antifungal Properties: Triazoles exhibit antifungal activity, making this compound relevant in treating fungal infections.
Carbonic Anhydrase Inhibition: Some triazoles, including related compounds, inhibit carbonic anhydrase enzymes.
Pharmaceuticals: The compound’s structural features inspire drug design.
Materials Science: Triazoles find applications in materials like polymers and coatings.
Mechanism of Action
The compound’s effects likely involve interactions with specific molecular targets. Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
While this compound stands out due to its unique combination of substituents, other related compounds include:
Cetirizine Related Compound C: A structurally distinct compound with potential pharmacological applications.
2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide: An effective carbonic anhydrase inhibitor.
2-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-ylsulfanyl-N’[(E)-(4-isopropylphenyl)methylidene]acetohydrazide: Another intriguing triazole derivative.
Properties
Molecular Formula |
C25H23ClN4O2S |
|---|---|
Molecular Weight |
479.0 g/mol |
IUPAC Name |
2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide |
InChI |
InChI=1S/C25H23ClN4O2S/c1-3-17-4-10-20(11-5-17)27-23(31)16-33-25-29-28-24(18-6-14-22(32-2)15-7-18)30(25)21-12-8-19(26)9-13-21/h4-15H,3,16H2,1-2H3,(H,27,31) |
InChI Key |
XNMBWMYKUGIANJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B12015115.png)
![[4-bromo-2-[(E)-[[2-(3-chloro-4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12015118.png)
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12015121.png)

![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12015137.png)

![N'-[(E)-(3-fluorophenyl)methylideneamino]-N-(3-methoxyphenyl)oxamide](/img/structure/B12015149.png)

![(5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12015154.png)
![N-cyclohexyl-6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12015159.png)
![N-(3-bromophenyl)-2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12015163.png)
![N-(4-ethylphenyl)-N'-[(E)-(4-nitrophenyl)methylideneamino]oxamide](/img/structure/B12015167.png)
